molecular formula C18H17Cl2NO4 B3637839 (3,4-Dichlorophenyl)methyl 4-(4-methoxyanilino)-4-oxobutanoate

(3,4-Dichlorophenyl)methyl 4-(4-methoxyanilino)-4-oxobutanoate

Cat. No.: B3637839
M. Wt: 382.2 g/mol
InChI Key: DIOIOTNODLNWSC-UHFFFAOYSA-N
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Description

(3,4-Dichlorophenyl)methyl 4-(4-methoxyanilino)-4-oxobutanoate is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl and methoxyanilino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dichlorophenyl)methyl 4-(4-methoxyanilino)-4-oxobutanoate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 3,4-dichlorobenzyl chloride and 4-methoxyaniline.

    Formation of the Ester: The esterification reaction involves the reaction of 3,4-dichlorobenzyl chloride with 4-(4-methoxyanilino)-4-oxobutanoic acid in the presence of a base like triethylamine. This step is usually carried out in an organic solvent such as dichloromethane.

    Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Employing automated systems for purification to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dichlorophenyl)methyl 4-(4-methoxyanilino)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorophenyl moiety, where nucleophiles like amines or thiols can replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,4-Dichlorophenyl)methyl 4-(4-methoxyanilino)-4-oxobutanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structural features make it a potential candidate for investigating biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (3,4-Dichlorophenyl)methyl 4-(4-methoxyanilino)-4-oxobutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-Dichlorophenyl)methyl 4-(4-aminophenyl)-4-oxobutanoate
  • (3,4-Dichlorophenyl)methyl 4-(4-hydroxyanilino)-4-oxobutanoate
  • (3,4-Dichlorophenyl)methyl 4-(4-nitroanilino)-4-oxobutanoate

Uniqueness

Compared to similar compounds, (3,4-Dichlorophenyl)methyl 4-(4-methoxyanilino)-4-oxobutanoate is unique due to the presence of the methoxy group on the aniline ring. This methoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct in its chemical and biological properties.

Properties

IUPAC Name

(3,4-dichlorophenyl)methyl 4-(4-methoxyanilino)-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2NO4/c1-24-14-5-3-13(4-6-14)21-17(22)8-9-18(23)25-11-12-2-7-15(19)16(20)10-12/h2-7,10H,8-9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOIOTNODLNWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CCC(=O)OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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